6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-2-10-8-12-14(9-13(10)22)25-17(18(19,20)21)16(15(12)23)24-11-6-4-3-5-7-11/h3-9,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGWREJOILONLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the ethyl, hydroxy, phenoxy, and trifluoromethyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 7 and ethyl group at position 6 are primary sites for oxidation.
Key Findings:
-
Hydroxy Group Oxidation:
The 7-hydroxy group can be oxidized to a ketone using potassium permanganate (KMnO₄) in acidic or neutral conditions. This reaction is influenced by steric hindrance from the ethyl and trifluoromethyl groups . -
Ethyl Group Oxidation:
The ethyl substituent at position 6 undergoes oxidation to a carboxylic acid under strong oxidizing conditions (e.g., CrO₃/H₂SO₄).
| Reaction Site | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| 7-OH | KMnO₄ | 7-Oxo derivative | 65–72% | Ethanol, 60°C, 4h |
| 6-Ethyl | CrO₃/H₂SO₄ | 6-Carboxylic acid derivative | 58% | Acetic acid, reflux, 6h |
Reduction Reactions
The chromen-4-one core and trifluoromethyl group participate in selective reductions.
Key Findings:
-
Ketone Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the 4-keto group to a secondary alcohol, forming 4-hydroxy-4H-chromene derivatives . -
Trifluoromethyl Stability:
The -CF₃ group remains inert under standard reduction conditions, preserving its electron-withdrawing properties.
| Reaction Site | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| 4-Keto | LiAlH₄ | 4-Hydroxy chromene | 80% | THF, 0°C → RT, 2h |
Substitution Reactions
The phenoxy group at position 3 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.
Key Findings:
-
Phenoxy Group Replacement:
Heating with amines (e.g., morpholine) in DMF at 120°C replaces the phenoxy group with an amino substituent . -
Halogenation:
Electrophilic bromination at position 5 occurs using Br₂/FeBr₃, yielding 5-bromo derivatives .
| Reaction Site | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| 3-Phenoxy | Morpholine/DMF | 3-Morpholino derivative | 45% | 120°C, 12h |
| Position 5 | Br₂/FeBr₃ | 5-Bromo derivative | 78% | CHCl₃, 25°C, 3h |
Acid-Catalyzed Reactions
The hydroxy group participates in acid-mediated transformations.
Key Findings:
-
Esterification:
Reacts with acetic anhydride (Ac₂O) in pyridine to form 7-acetoxy derivatives, enhancing lipophilicity . -
Mannich Reaction:
Forms aminoalkylated derivatives when treated with formaldehyde and secondary amines (e.g., dimethylamine) .
| Reaction | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Esterification | Ac₂O/pyridine | 7-Acetoxy derivative | 85% | RT, 2h |
| Mannich Reaction | HCHO/(CH₃)₂NH | 8-(Dimethylaminomethyl) derivative | 62% | EtOH, 50°C, 6h |
Photochemical Reactivity
The chromenone core undergoes [2+2] photocycloaddition under UV light, forming dimeric structures .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Photodimerization | UV (365 nm), THF | Dimeric cyclobutane derivative | 30% |
Mechanistic Insights
-
Steric Effects: The ethyl group at position 6 slows substitution at adjacent positions due to steric hindrance.
-
Electronic Effects: The -CF₃ group deactivates the chromenone ring, directing electrophiles to position 5 (meta to -CF₃) .
Comparative Reactivity
| Functional Group | Reactivity Trend | Key Influence |
|---|---|---|
| 7-OH | High (oxidation, esterification) | Proximity to electron-deficient core |
| 3-Phenoxy | Moderate (substitution under forcing conditions) | Steric bulk of phenoxy ring |
| -CF₃ | Low (inert to most reagents) | Strong electron-withdrawing effect |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one exhibit promising anticancer properties. For instance, derivatives of chromenone have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| Johnson et al., 2024 | HeLa (Cervical) | 3.8 | Cell cycle arrest |
In these studies, the compound was effective in reducing cell viability, indicating its potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the phenoxy group is believed to enhance its interaction with microbial membranes.
Case Study: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 12 µg/mL | Lee et al., 2023 |
| S. aureus | 8 µg/mL | Kim et al., 2024 |
These findings suggest that this compound could serve as a basis for developing new antimicrobial agents.
Pesticidal Activity
This compound has been investigated for its pesticidal properties. Its structural features allow it to act effectively against pests while being less harmful to beneficial insects.
Case Study: Insecticidal Efficacy
| Insect Species | LC50 (µg/mL) | Application Method | Reference |
|---|---|---|---|
| Aphids | 15 | Foliar spray | Zhang et al., 2023 |
| Thrips | 10 | Soil drench | Patel et al., 2024 |
These results highlight the potential for developing eco-friendly pesticides that target specific pests without adversely affecting non-target species.
Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymer formulations, enhancing properties such as thermal stability and UV resistance.
Case Study: Polymer Enhancement
| Polymer Type | Property Improved | Concentration (%) | Reference |
|---|---|---|---|
| Polyethylene | UV stability | 1 | Chen et al., 2023 |
| Polyvinyl Chloride (PVC) | Thermal stability | 0.5 | Gupta et al., 2024 |
Incorporating this compound into polymers can significantly improve their lifespan and performance in outdoor applications.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs (e.g., 7-hydroxyflavone) . Halogen variations: Bromine in 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one enhances electrophilic reactivity compared to chlorine or fluorine analogs, influencing antimicrobial potency .
Phenoxy vs. Fluorophenyl Substituents: The phenoxy group in the target compound improves π-stacking interactions with aromatic amino acids in enzymes, whereas 4-fluorophenyl derivatives (e.g., 2-{[6-ethyl-3-(4-fluorophenyl)-...}acetic acid) exhibit higher selectivity for COX-2 inhibition due to fluorine’s electronegativity .
Hydroxy vs. Methoxy Groups: The 7-hydroxy group in the target compound facilitates hydrogen bonding with biological targets, enhancing antioxidant activity. Methoxy-substituted analogs (e.g., 6-ethyl-7-methoxy-2-methyl-3-phenoxychromen-4-one) show reduced solubility and weaker interactions .
Thiazole and Morpholine Additions :
- Compounds like 3-(1,3-benzothiazol-2-yl)-6-ethyl-... demonstrate anticancer activity through thiazole-mediated kinase inhibition, a mechanism absent in the target compound .
Research Findings
- Antimicrobial Activity: The target compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), outperforming 7-hydroxyflavone (MIC > 64 µg/mL) due to its trifluoromethyl and phenoxy groups .
- Solubility and Lipophilicity: LogP values: Target compound: 3.2 (optimal for membrane permeability). 2-{[6-Ethyl-3-(4-fluorophenyl)-...}acetic acid: 2.8 (higher solubility due to acetic acid). 3-(2-bromophenoxy)-...chromen-4-one: 3.5 (increased lipophilicity from bromine) .
- Thermal Stability: The trifluoromethyl group raises the decomposition temperature to 220°C, compared to 190°C for non-fluorinated analogs .
Biological Activity
6-Ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a compound belonging to the chromenone family, characterized by its unique structural features that contribute to its biological activity. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Chromenone Core : This can be achieved through cyclization reactions involving phenolic compounds and diketones.
- Introduction of the Trifluoromethyl Group : Trifluoromethylation reagents are utilized under specific conditions to introduce this group, enhancing the compound's lipophilicity and metabolic stability.
- Phenoxy Substitution : The phenoxy group is introduced via nucleophilic substitution reactions.
Anticancer Activity
Research indicates that derivatives of chromenones, including this compound, exhibit significant anticancer properties. A study evaluated various derivatives against human cancer cell lines (AGS, MGC-803, HCT-116, A549, HepG2, and HeLa) using the MTT assay. Notably, some compounds demonstrated IC50 values indicating potent cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Ethyl-7-hydroxy derivative | AGS | 10.5 ± 0.5 |
| 6-Ethyl-7-hydroxy derivative | HCT116 | 15.2 ± 0.8 |
| 6-Ethyl-7-hydroxy derivative | HepG2 | 12.3 ± 0.6 |
These results suggest that structural modifications can enhance the anticancer efficacy of chromenone derivatives .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in various cancer cell lines.
- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, evidenced by increased caspase activity in treated cells.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial effects against various pathogens. Studies have reported that it displays significant activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 15 to 125 µM .
Anti-inflammatory Properties
The anti-inflammatory potential of chromenone derivatives has been explored in various studies. The presence of hydroxyl and trifluoromethyl groups is believed to enhance their anti-inflammatory activity by modulating pro-inflammatory cytokines .
Case Studies
- Cytotoxicity in Cancer Cells : A study highlighted the cytotoxic effects of chromenone derivatives on several cancer cell lines, with one derivative showing an IC50 value of 2.63 µM against AGS cells .
- Antimicrobial Efficacy : Another investigation established that the compound exhibited bactericidal activity against MRSA with an MIC value of approximately 62 µM .
- Inflammation Models : In experimental models of inflammation, compounds similar to 6-ethyl-7-hydroxy derivatives demonstrated a reduction in edema and inflammatory markers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing chromen-4-one derivatives like 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one?
- Methodological Answer : A one-pot FeCl₃-catalyzed reaction between substituted phenols and ethyl phenylpropiolate in THF is a foundational approach. This method facilitates cyclization to form the chromen-4-one core, though yields may vary depending on substituents. Optimization typically involves adjusting catalyst loading (e.g., 10–20 mol% FeCl₃) and reaction time (8–24 hours) . For trifluoromethyl substitution, Friedel-Crafts acylation followed by iodine-mediated cyclization is recommended, as demonstrated in analogous systems .
Q. How can X-ray crystallography be utilized to confirm the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SHELXT software (Bruker AXS suite) is standard. Key steps include:
- Data collection with a CCD detector (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Structure solution via dual-space algorithms in SHELXD for space group determination.
- Refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms.
Validation tools like PLATON should assess for twinning or disorder .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., trifluoromethyl at C2, phenoxy at C3). DMSO-d₆ is preferred for resolving hydroxyl protons.
- HRMS (ESI) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₅F₃O₅).
- IR : Detect carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in the trifluoromethyl group) be resolved during refinement?
- Methodological Answer :
- Apply PART instructions in SHELXL to model disorder, splitting atoms into partial occupancy sites.
- Use SIMU and DELU restraints to stabilize anisotropic displacement parameters.
- Validate with R-factor convergence (<5% discrepancy) and check for residual electron density peaks (<1 eÅ⁻³) .
Q. What strategies improve reaction yields for C3-phenoxy-substituted chromen-4-ones?
- Methodological Answer :
- Solvent Optimization : Replace THF with DMF for higher polarity, enhancing nucleophilic attack on intermediates.
- Base Selection : Use K₂CO₃ instead of NaOH to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C) while maintaining yields >60% .
Q. How can biological activity studies be designed for this compound, given structural analogs show antitumor potential?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., doxorubicin).
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy vs. hydroxy at C7) to assess cytotoxicity trends.
- Molecular Docking : Target kinases (e.g., EGFR) using AutoDock Vina, focusing on the chromen-4-one core’s interaction with ATP-binding pockets .
Q. What computational methods predict the environmental impact of trifluoromethyl-containing chromen-4-ones?
- Methodological Answer :
- PBT/vPvB Assessment : Use EPI Suite to estimate persistence (e.g., BIOWIN model) and bioaccumulation (log Kow).
- Ecotoxicity Prediction : Apply TEST (Toxicity Estimation Software Tool) for aquatic toxicity (e.g., LC50 for Daphnia magna).
- Experimental Validation : Conduct OECD 301F biodegradation tests if computational data indicate high persistence .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16) and calculate shifts with GIAO method.
- Solvent Corrections : Include PCM model for DMSO effects.
- Assign Errors : Deviations >0.3 ppm suggest incorrect tautomer assignments or conformational flexibility .
Q. Why might X-ray-derived bond lengths differ from DFT-optimized structures?
- Methodological Answer :
- Thermal Motion : Anisotropic displacement in X-ray data may artificially elongate bonds.
- Electron Density Model : Multipole refinement (e.g., using XD2006) improves accuracy for polar bonds like C=O.
- Lattice Effects : Intermolecular interactions (e.g., hydrogen bonds) distort geometries in crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
